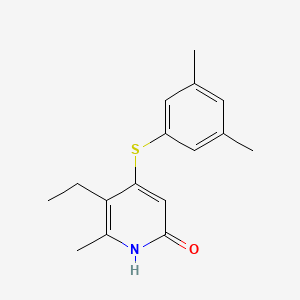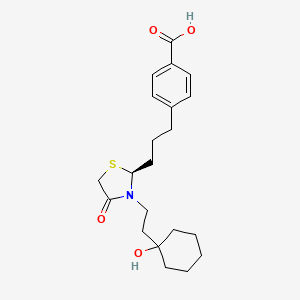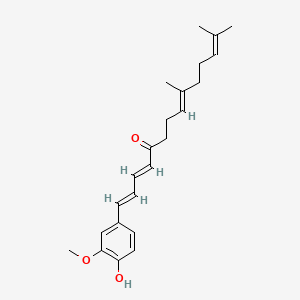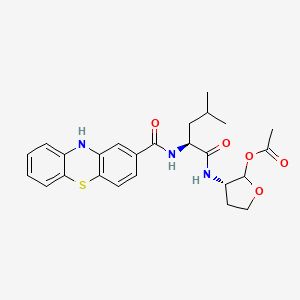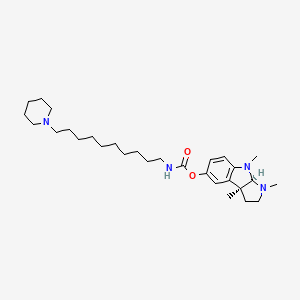
Carbamic acid, (10-(1-piperidinyl)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (10-(1-piperidinyl)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- is a complex organic compound with a unique structure that combines elements of carbamic acid and piperidine
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Carbaminsäure, (10-(1-Piperidinyl)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl-ester, (3aS-cis)- umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung des Piperidinderivats. Es folgt die Einführung der Carbaminsäure-Einheit durch eine Reihe von Reaktionen, die Veresterung, Amidierung und Cyclisierung umfassen können. Die Reaktionsbedingungen erfordern oft spezifische Katalysatoren, Lösungsmittel und Temperaturkontrollen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung große Reaktoren und kontinuierliche Fließprozesse umfassen, um die Effizienz und Skalierbarkeit zu optimieren. Der Einsatz automatisierter Systeme zur Überwachung und Steuerung der Reaktionsparameter ist entscheidend, um die Konsistenz und Qualität des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Carbaminsäure, (10-(1-Piperidinyl)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl-ester, (3aS-cis)- kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid reduziert werden.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, typischerweise unter Verwendung von Nukleophilen oder Elektrophilen unter bestimmten Bedingungen.
Häufige Reagenzien und Bedingungen
Die oben genannten Reaktionen erfordern oft spezifische Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile Substitution unter Verwendung von Natriumhydroxid in einem wässrigen Medium.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine ergeben kann.
Wissenschaftliche Forschungsanwendungen
Carbaminsäure, (10-(1-Piperidinyl)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl-ester, (3aS-cis)- hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Wird auf seine potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, wie entzündungshemmende oder krebshemmende Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Carbaminsäure, (10-(1-Piperidinyl)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl-ester, (3aS-cis)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und ihre Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Zu den beteiligten Signalwegen können Signaltransduktion, Genexpression und Stoffwechselregulation gehören.
Wirkmechanismus
The mechanism of action of Carbamic acid, (10-(1-piperidinyl)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Carbaminsäurederivate: Diese Verbindungen teilen die Carbaminsäure-Einheit, unterscheiden sich aber in ihren Seitenketten und ihrer Gesamtstruktur.
Piperidinderivate: Verbindungen, die den Piperidinring enthalten, aber verschiedene funktionelle Gruppen gebunden haben.
Einzigartigkeit
Carbaminsäure, (10-(1-Piperidinyl)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl-ester, (3aS-cis)- ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen und Strukturmerkmalen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
154619-91-7 |
|---|---|
Molekularformel |
C29H48N4O2 |
Molekulargewicht |
484.7 g/mol |
IUPAC-Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(10-piperidin-1-yldecyl)carbamate |
InChI |
InChI=1S/C29H48N4O2/c1-29-17-22-31(2)27(29)32(3)26-16-15-24(23-25(26)29)35-28(34)30-18-11-8-6-4-5-7-9-12-19-33-20-13-10-14-21-33/h15-16,23,27H,4-14,17-22H2,1-3H3,(H,30,34)/t27-,29+/m1/s1 |
InChI-Schlüssel |
ALAWSQXXUIFMOD-PXJZQJOASA-N |
Isomerische SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NCCCCCCCCCCN4CCCCC4)C)C |
Kanonische SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NCCCCCCCCCCN4CCCCC4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





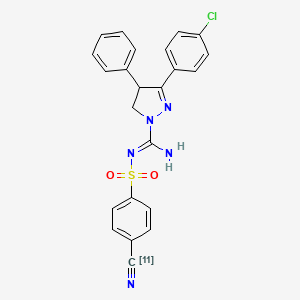

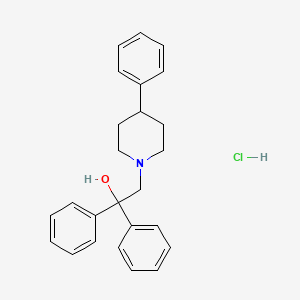
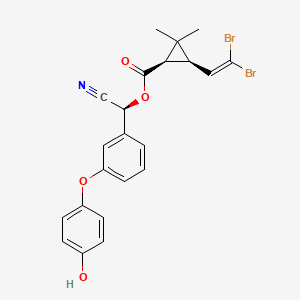
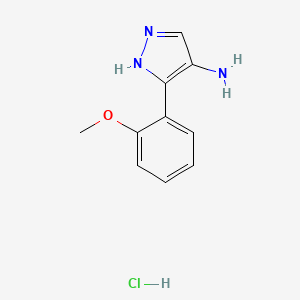
![(1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B12732133.png)
